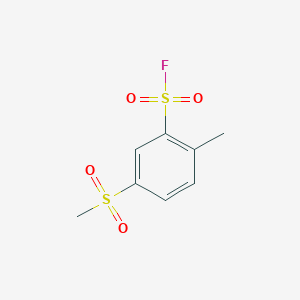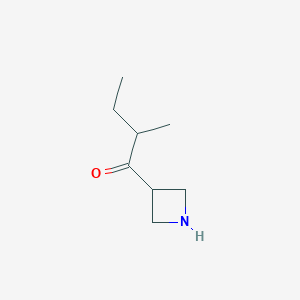
1-(Azetidin-3-yl)-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-2-methylbutan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 1-(Azetidin-3-yl)-2-methylbutan-1-one, can be achieved through several methods. . This reaction is highly regio- and stereoselective, making it a powerful tool for constructing four-membered rings.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to functionalized azetidines.
Industrial Production Methods
Industrial production of azetidines often relies on nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Azetidin-3-yl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-2-methylbutan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)-2-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, azetidine derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, they may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
1-(Azetidin-3-yl)-2-methylbutan-1-one is unique due to its specific structural features and reactivity. Compared to other azetidine derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-2-methylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-6(2)8(10)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
SJSFPFXFHRYPMP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13207035.png)
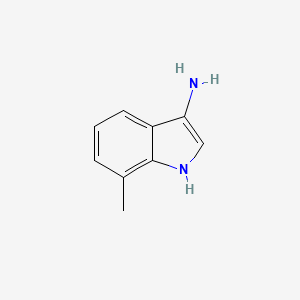
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)


amine](/img/structure/B13207070.png)
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
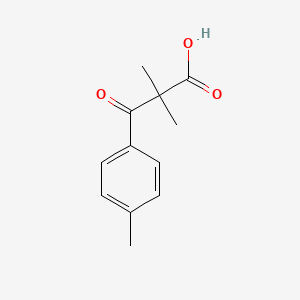

![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
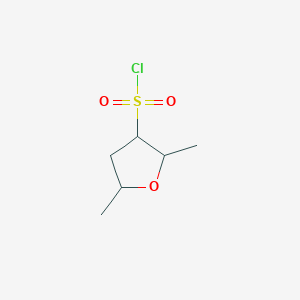
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)
